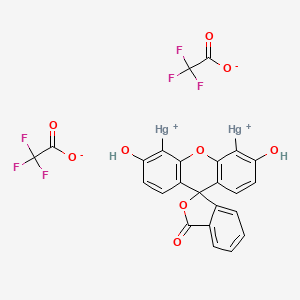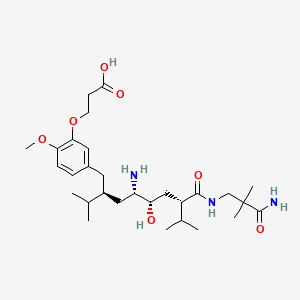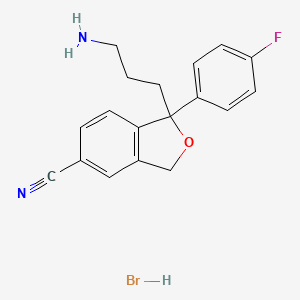
(9beta,11beta)-Epoxy Fluorometholone Acetate
説明
(9beta,11beta)-Epoxy Fluorometholone Acetate is a synthetic steroidal compound. It is known for its complex structure, which includes multiple functional groups and rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta)-Epoxy Fluorometholone Acetate typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. The process often starts with a basic steroid structure, which is then modified through a series of chemical reactions such as oxidation, reduction, and esterification. The reaction conditions vary depending on the specific steps but generally require controlled temperatures, specific catalysts, and solvents to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors are commonly employed to achieve efficient production.
化学反応の分析
Types of Reactions
(9beta,11beta)-Epoxy Fluorometholone Acetate undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Esterification: Formation of ester bonds by reacting with acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for esterification and substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while esterification can produce various ester forms of the compound.
科学的研究の応用
Chemistry
In chemistry, (9beta,11beta)-Epoxy Fluorometholone Acetate is used as a model compound to study steroid synthesis and reactivity. It helps in understanding the behavior of complex steroidal structures under different chemical conditions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to investigate its interactions with various enzymes and receptors, providing insights into its biological activity.
Medicine
Medically, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory, immunosuppressive, and hormonal effects, making it a candidate for treating various conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for synthesizing other steroidal drugs. Its complex structure makes it valuable for developing new therapeutic agents.
作用機序
The mechanism of action of (9beta,11beta)-Epoxy Fluorometholone Acetate involves its interaction with specific molecular targets, such as steroid receptors. It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Prednisolone: A synthetic corticosteroid with anti-inflammatory properties.
Dexamethasone: Another synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid used in various medical treatments.
Uniqueness
(9beta,11beta)-Epoxy Fluorometholone Acetate is unique due to its specific structural modifications, which confer distinct biological activities compared to other similar compounds. Its unique functional groups and ring structure make it a valuable compound for research and therapeutic applications.
特性
IUPAC Name |
[(1S,2S,8S,10S,11S,14R,15S,17S)-14-acetyl-2,8,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGSLGMFTHFCNV-YKXVNNMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747704 | |
| Record name | (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83873-17-0 | |
| Record name | (9beta,11beta)-Epoxyfluorometholone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083873170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9.BETA.,11.BETA.)-EPOXYFLUOROMETHOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RK4LC5J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)



![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)


